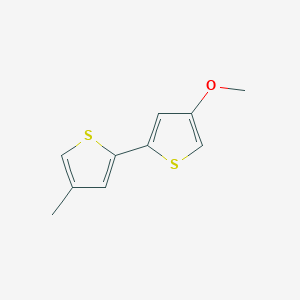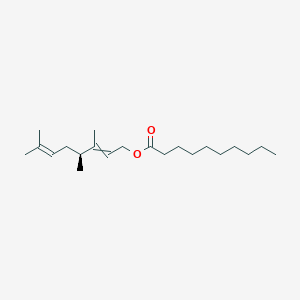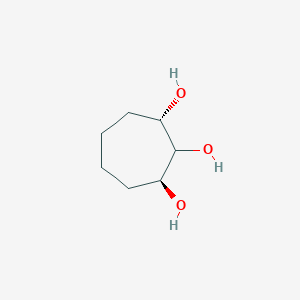
(1S,3S)-Cycloheptane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-Cycloheptane-1,2,3-triol is a chiral organic compound with a cycloheptane ring structure substituted with three hydroxyl groups at the 1st, 2nd, and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cycloheptane-1,2,3-triol typically involves the selective hydroxylation of cycloheptane derivatives. One common method is the dihydroxylation of cycloheptene using osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4). This method ensures the formation of the desired stereoisomer with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic hydroxylation using specific monooxygenases can provide a more environmentally friendly and efficient route compared to traditional chemical methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cycloheptane derivatives with fewer hydroxyl groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield cycloheptane-1,2,3-trione, while reduction with NaBH4 can produce cycloheptane-1,2-diol.
Aplicaciones Científicas De Investigación
(1S,3S)-Cycloheptane-1,2,3-triol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme-substrate interactions and as a model compound for understanding the behavior of polyhydroxylated cycloalkanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which (1S,3S)-Cycloheptane-1,2,3-triol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparación Con Compuestos Similares
Cycloheptane-1,2-diol: Lacks one hydroxyl group compared to (1S,3S)-Cycloheptane-1,2,3-triol.
Cycloheptane-1,2,3,4-tetrol: Contains an additional hydroxyl group, making it more hydrophilic.
Cyclohexane-1,2,3-triol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups on a seven-membered ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications.
Propiedades
Número CAS |
607403-65-6 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(1S,3S)-cycloheptane-1,2,3-triol |
InChI |
InChI=1S/C7H14O3/c8-5-3-1-2-4-6(9)7(5)10/h5-10H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
TWRHYWIUMGRADE-WDSKDSINSA-N |
SMILES isomérico |
C1CC[C@@H](C([C@H](C1)O)O)O |
SMILES canónico |
C1CCC(C(C(C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
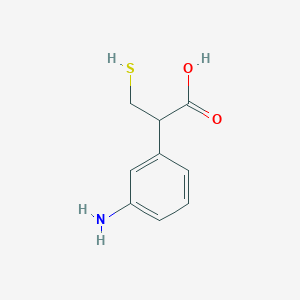

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
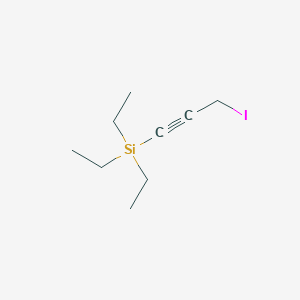
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
